2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one” is characterized by the presence of a fluoropyridinyl group attached to an ethanone group via a chlorine atom . This unique structure contributes to its versatility in various scientific applications.
Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one and related compounds have been extensively studied for their chemical properties and potential applications in various fields. One area of research focuses on the synthesis of complex chemical structures through processes such as iterative and regioselective cross-couplings. For instance, the synthesis of 2,3,4-triheteroarylpyridine scaffolds has been achieved through sequential Suzuki–Miyaura cross-couplings, offering a pathway to novel chemical structures with potential industrial applications (Daykin et al., 2010).
Organic Chemistry and Reaction Mechanisms
In organic chemistry, the reactivity of halogenated pyridines has been a subject of interest. Studies have explored the nucleophilic substitution rates of these compounds, providing insights into their reactivity and potential uses in chemical synthesis. For instance, the reactivity of 2-fluoro- and 2-chloropyridines has been assessed, revealing their relative displacement rates and contributing to our understanding of the factors that govern nucleophilic aromatic substitutions (Schlosser & Rausis, 2005).
Applications in Material Sciences
Compounds derived from 2-chloro-1-(4-fluoropyridin-2-yl)ethan-1-one have also been studied for their applications in material sciences, particularly in the fabrication of electrooptic films. Research in this area focuses on understanding the influence of dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research is crucial for the development of advanced materials with specific optical and electrooptic properties (Facchetti et al., 2006).
Pharmaceutical and Radiopharmaceutical Applications
In the pharmaceutical and radiopharmaceutical fields, derivatives of 2-chloro-1-(4-fluoropyridin-2-yl)ethan-1-one have been used in the synthesis of complex molecules. For instance, the compound has been used in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, showcasing its utility in the development of pharmaceuticals (Butters et al., 2001). Additionally, fluoropyridine-based structures have been designed for the fluorine-18 labelling of macromolecules, an important process in the field of radiopharmaceuticals (Kuhnast et al., 2008).
properties
IUPAC Name |
2-chloro-1-(4-fluoropyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSRLHAUAMLYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-fluoropyridin-2-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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